methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate
Description
Methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate is a heterocyclic compound featuring a fused imidazo[4,5-c]pyridine core substituted with a 4-chlorophenyl group at position 4 and a methyl benzoate ester at position 3 of the benzene ring. Its structure integrates a rigid bicyclic system, which may enhance binding affinity to biological targets, and a polar ester group that influences solubility and metabolic stability.
Properties
Molecular Formula |
C22H21ClN4O3 |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
methyl 3-[[4-(4-chlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-4-methylbenzoate |
InChI |
InChI=1S/C22H21ClN4O3/c1-13-3-4-15(21(28)30-2)11-18(13)26-22(29)27-10-9-17-19(25-12-24-17)20(27)14-5-7-16(23)8-6-14/h3-8,11-12,20H,9-10H2,1-2H3,(H,24,25)(H,26,29) |
InChI Key |
GGDLGORMPLMDMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=CC=C(C=C4)Cl)N=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-c]pyridine ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.
Coupling with Methyl 4-Methylbenzoate: The final step involves coupling the imidazo[4,5-c]pyridine derivative with methyl 4-methylbenzoate under conditions that promote ester formation, such as using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines (R-NH₂), thiols (R-SH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
Methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Biological Research: Researchers investigate its effects on various biological pathways and its potential as a tool for studying cellular processes.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs targeting specific diseases.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on ester groups , substituent patterns , and heterocyclic frameworks . Below is a detailed analysis:
Ester Group Variations
The methyl benzoate moiety in the target compound distinguishes it from analogs like ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate (I-6232) .
- Ethyl esters (e.g., I-6230, I-6232) may enhance lipophilicity, improving blood-brain barrier penetration compared to methyl esters.
Substituent Effects on the Aromatic Ring
The 4-chlorophenyl group in the target compound contrasts with pyridazine, isoxazole, or methoxy-substituted phenyl groups in analogs:
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl group (electron-withdrawing) may reduce electron density at the imidazo-pyridine core, affecting π-π stacking interactions.
- Biological Implications :
Heterocyclic Core Modifications
The imidazo[4,5-c]pyridine core differs significantly from pyranopyrazole () or pyridazine () systems:
- Imidazo[4,5-c]Pyridine :
- Pyranopyrazole (): Features an oxygen-containing pyran ring fused to pyrazole, favoring interactions with polar active sites (e.g., cyclooxygenase enzymes) .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Knowledge Gaps: Direct pharmacological data for the target compound are absent in the provided evidence. Further studies should prioritize assays for binding affinity, metabolic stability, and toxicity.
Biological Activity
Methyl 3-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate, with the CAS number 1219568-20-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 440.9 g/mol. The compound features a complex structure that includes an imidazopyridine moiety which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H21ClN4O4 |
| Molecular Weight | 440.9 g/mol |
| CAS Number | 1219568-20-3 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, related imidazoquinoline derivatives have shown effectiveness against various cancer cell lines by inhibiting tubulin polymerization and arresting the cell cycle in the G2/M phase .
Case Study:
A study involving a series of imidazoquinoline derivatives demonstrated that modifications in the structure led to varying degrees of cytotoxicity against HeLa cells. The most potent derivative exhibited an IC50 value in the low micromolar range (0.08–12.07 mM), indicating strong anticancer potential .
Anti-inflammatory Activity
The compound's structural similarities to other known anti-inflammatory agents suggest it may also possess anti-inflammatory properties. A review of A3 adenosine receptor (A3AR) agonists noted that imidazoquinoline derivatives are being investigated for their anti-inflammatory effects in clinical trials for conditions like psoriasis and liver diseases .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Tubulin Binding: Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics which is crucial for cancer cell proliferation.
- Receptor Modulation: Compounds within this class may act as agonists or antagonists at various receptors involved in inflammatory pathways.
Research Findings
Recent literature highlights the promising pharmacological profiles of imidazo[4,5-c]pyridine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
